molecular formula C₂₉H₂₆F₃NO₁₁ B1142541 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide CAS No. 68168-15-0

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide

Cat. No. B1142541
CAS RN: 68168-15-0
M. Wt: 621.51
InChI Key:
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Description

Synthesis Analysis

The synthesis of anthracene derivatives, including 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide, involves multi-step organic reactions. Starting materials such as anthracene or its halogenated forms undergo functionalization, acylation, and coupling reactions to introduce specific substituents required for the desired biological activity. For instance, the reaction of α-chloro-substituted anthracenes with various reagents can lead to the introduction of sulfonic acid groups, essential for further modification (Griendt & Cerfontain, 1980).

Molecular Structure Analysis

The molecular structure of anthracene derivatives is critical for their biological activity. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of atoms within the molecule and its potential interactions with biological targets. Modifications in the anthracene core can significantly impact the electronic properties and stability of the compound, influencing its reactivity and binding affinity towards targets.

Chemical Reactions and Properties

Anthracene derivatives undergo various chemical reactions, including sulphonation, acylation, and photocatalytic oxygenation, which are pivotal in modifying their chemical properties for specific applications. For example, photocatalytic oxygenation of anthracenes can lead to the formation of oxygenation products, altering the compound's reactivity and solubility (Kotani, Ohkubo, & Fukuzumi, 2004).

Physical Properties Analysis

The physical properties of anthracene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various delivery methods in therapeutic applications. Modifications in the anthracene core or the introduction of substituents can significantly affect these physical properties, impacting the compound's efficacy and stability.

Chemical Properties Analysis

The chemical properties of anthracene derivatives, including their reactivity, stability, and interactions with biological molecules, are essential for their therapeutic efficacy. The introduction of specific functional groups can enhance the compound's ability to interact with DNA, proteins, or enzymes, leading to desired therapeutic outcomes. Studies on anthracenes have shown potential cytotoxic effects, highlighting their applications in cancer therapy (Huang et al., 2001).

Scientific Research Applications

Mechanisms of Action and Therapeutic Applications

Doxorubicin is a potent chemotherapeutic drug known for its broad-spectrum activity against various cancers. Its mechanisms of action include DNA-adduct formation, topoisomerase II inhibition, and the generation of reactive oxygen species, among others. These actions contribute to its efficacy in inducing cell death in cancer cells. Furthermore, Doxorubicin has been found to enhance immune-mediated tumor cell clearance, adding to its therapeutic applications (Sruthi Sritharan & Nageswaran Sivalingam, 2021).

Cardioprotection and Mitigation of Side Effects

A significant area of research involves mitigating Doxorubicin's cardiotoxic effects, a major side effect limiting its clinical use. Studies have explored various strategies, including the use of natural compounds and small molecules targeting mitochondria, to protect against Doxorubicin-induced cardiotoxicity without compromising its anticancer efficacy. For instance, phytochemicals and natural products have shown promise in reducing cardiotoxicity through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, thus potentially enhancing the therapeutic index of Doxorubicin (Jie Yu et al., 2018); (A. Abushouk et al., 2017).

Molecular Pathways and Toxicity Management

Further research has delved into the molecular pathways affected by Doxorubicin, such as the ubiquitin-proteasome system, to understand its cardiotoxic mechanisms better and identify potential targets for toxicity management. This includes examining the role of proteasome activation in cardiac remodeling and toxicity, providing insights into novel therapeutic targets (M. Ranek & Xuejun Wang, 2009).

Safety and Hazards

According to the information available, “9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide” is not a hazardous compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves the conversion of Doxorubicin to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Doxorubicin", "Trifluoroacetic anhydride", "Pyridine", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Doxorubicin is reacted with trifluoroacetic anhydride and pyridine in methanol to form 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide.", "The reaction mixture is then treated with sodium bicarbonate to neutralize the pyridine and the resulting precipitate is filtered and washed with water.", "The product is then purified through column chromatography to obtain the final compound." ] }

CAS RN

68168-15-0

Molecular Formula

C₂₉H₂₆F₃NO₁₁

Molecular Weight

621.51

Origin of Product

United States

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